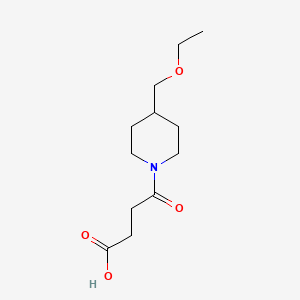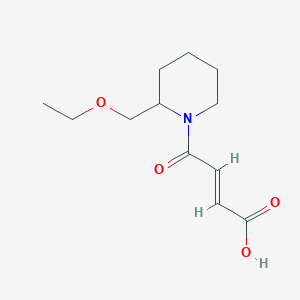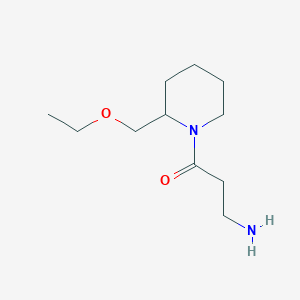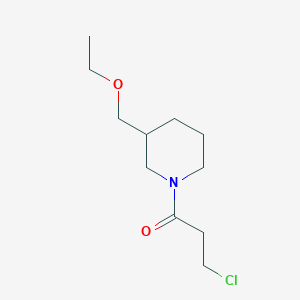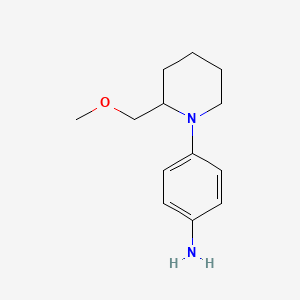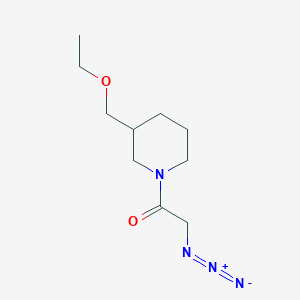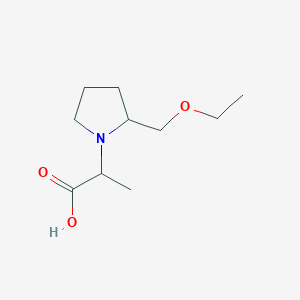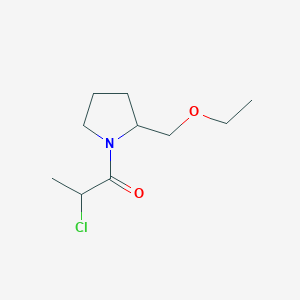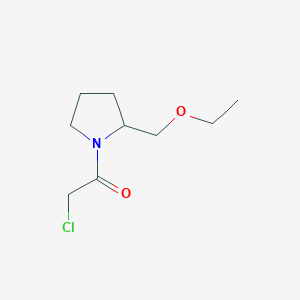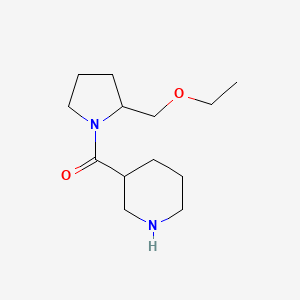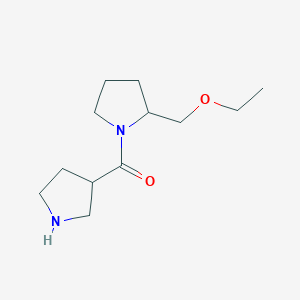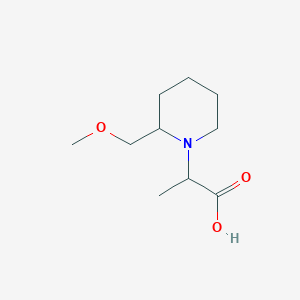
2-Azido-1-(2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Azido-1-(2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including azido-pyrrolidin-1-yl structures, are critical in medicinal chemistry for developing treatments for various diseases. The five-membered pyrrolidine ring is extensively utilized to explore the pharmacophore space due to its sp^3 hybridization, contributing to stereochemistry and three-dimensional coverage. These features are advantageous in designing drug candidates with target selectivity and different biological profiles. Pyrrolidine derivatives, through synthetic strategies such as ring construction and functionalization, have shown significant potential in discovering new compounds with varied biological activities (Li Petri et al., 2021).
Advances in Pyrrolopyridines
The structural motif of pyrrolopyridines, closely related to pyrrolidine derivatives, plays a crucial role in drug discovery. These compounds, often designed from propargylic alcohols, are essential in synthesizing biologically active molecules, including anticancer agents and other therapeutics. The synthesis strategies of pyrrolopyridines highlight the versatile use of pyrrolidine derivatives in creating kinase inhibitors for treating cancer and other diseases. The success of these synthetic approaches underscores the importance of pyrrolidine and its derivatives in medicinal chemistry (El-Gamal et al., 2017).
Chemical Synthesis and Functionalization
In organic synthesis, pyrrolidine derivatives are pivotal in constructing complex molecules and heterocycles. These compounds serve as key intermediates in reactions such as nucleophilic aromatic substitution, where their unique reactivity compared to simple alcohols or alkynes opens pathways to novel synthetic strategies. This reactivity facilitates the development of polycyclic systems, including heterocycles like pyridines, quinolines, and isoquinolines, showcasing the synthetic versatility of pyrrolidine-based structures (Mishra et al., 2022).
Propriétés
IUPAC Name |
2-azido-1-[2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-14-6-7-3-2-4-12(7)8(13)5-10-11-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRQTIVJIDRIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


